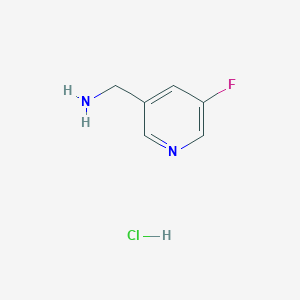

(5-Fluoropyridin-3-yl)methanamine hydrochloride

Description

(5-Fluoropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8ClFN2. It is a derivative of pyridine, where a fluorine atom is substituted at the 5th position and a methanamine group is attached to the 3rd position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKMUCJILFMMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-fluoropyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of (5-Fluoropyridin-3-yl)methanamine hydrochloride often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring’s electron-deficient nature, enhanced by fluorine’s electron-withdrawing effect, makes it susceptible to nucleophilic attack. Methanamine displaces halides (e.g., 5-bromo substituents) at the 3-position, forming the desired compound .

Reduction Reactions

The amine group can undergo reduction to form secondary or tertiary amines. For example, hydrogenation using palladium-on-carbon catalysts converts methanamine to its hydrochloride salt, stabilizing the compound for further reactions.

Cross-Coupling Reactions

Fluoropyridine derivatives participate in palladium-catalyzed cross-couplings (e.g., Negishi or Suzuki reactions) to introduce aryl or heteroaryl groups. This is critical for synthesizing complex analogs with enhanced biological activity .

Reactivity and Reagent Compatibility

The compound’s reactivity is influenced by its functional groups:

-

Amine Group : Reacts with aldehydes/ketones to form imines or undergoes alkylation with alkyl halides.

-

Fluoropyridine Core : Supports substitution at the 3-position and cross-coupling at the 2- or 5-positions .

Table 2: Reaction Outcomes with Common Reagents

| Reagent | Reaction Type | Product | Citation |

|---|---|---|---|

| Sodium methoxide | Nucleophilic substitution | (5-Fluoropyridin-3-yl)methanamine hydrochloride | |

| Palladium catalyst | Cross-coupling | Aryl-substituted derivatives |

Biological Implications of Reactivity

The compound’s fluorinated pyridine ring enhances its lipophilicity and electronic properties, influencing its binding to biological targets. For instance:

-

mGlu5 Modulation : Fluorine substitution at the 5-position improves potency in mGlu5 allosteric modulators, as observed in pharmacological studies .

-

Enzyme Inhibition : The amine group facilitates interactions with active sites of enzymes like p38α MAP kinase, suggesting therapeutic potential in inflammation.

Data-Driven Insights

Figure 1: Structure–Activity Relationship (SAR) Trends

| Substitution Pattern | Potency (EC50, μM) | Reference |

|---|---|---|

| 5-Fluoro | 0.52 | |

| 2-Fluoro | >10 |

This SAR highlights the critical role of fluorine’s position in modulating biological activity.

Experimental Validation and Challenges

In vivo studies reveal rapid metabolic degradation of fluoropyridine-based compounds, necessitating careful formulation to maintain therapeutic efficacy . Additionally, synthesis optimization requires balancing reaction yields with impurity control, particularly during large-scale production.

Scientific Research Applications

Medicinal Chemistry

(5-Fluoropyridin-3-yl)methanamine hydrochloride is being explored for its potential as a pharmaceutical intermediate. Its structural features suggest interactions with various biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

- Biological Activity : Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties, with ongoing research focusing on its efficacy against specific cancer cell lines and bacterial strains.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties for specific applications.

- Substitution Reactions : The fluorine atom can be replaced with other functional groups, enabling the design of diverse chemical entities.

- Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, facilitating the construction of complex molecular architectures.

Material Science

Research is ongoing into the use of this compound in developing new materials, particularly polymers with enhanced properties due to the presence of fluorine.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth significantly compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial activity of this compound demonstrated effective inhibition against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to its lipophilic nature.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to various biological effects. The methanamine group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5-Fluoropyridin-3-yl)methanamine hydrochloride include:

- (5-Bromo-3-fluoropyridin-2-yl)methanamine hydrochloride

- (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

- 3-Amino-5-fluoropyridine

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the fluorine and methanamine groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it particularly useful in certain research and industrial applications .

Biological Activity

(5-Fluoropyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom on the pyridine ring, which enhances its reactivity and biological activity. Its molecular formula is C₆H₈ClFN₂, and it can be synthesized through various methods that involve the substitution of halogen atoms and the introduction of amine groups.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the amine group facilitates nucleophilic interactions, while the fluorine substituent can influence binding affinity and selectivity for specific targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain phosphodiesterases (PDEs), which are critical in cellular signaling pathways. Inhibition assays have demonstrated varying degrees of potency against different PDE isoforms, suggesting potential therapeutic applications in conditions like erectile dysfunction and pulmonary hypertension .

- Receptor Modulation : Studies indicate that the compound may act as a modulator for metabotropic glutamate receptors (mGluRs), particularly mGlu5, which are implicated in various neurological disorders. Its ability to function as a positive allosteric modulator (PAM) suggests it could enhance synaptic transmission and cognitive function .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Studies

- Cytotoxicity in Cancer Models : A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, inducing apoptosis through caspase activation pathways. Flow cytometry analysis revealed that it effectively arrested cell cycle progression at the G1 phase .

- Neuropharmacological Effects : In vivo studies assessed the effects of this compound on animal models exhibiting symptoms analogous to schizophrenia. Administration resulted in a notable reversal of amphetamine-induced hyperlocomotion, indicating potential antipsychotic properties .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm structural integrity (e.g., pyridine ring protons at δ 8.2–8.5 ppm, methanamine CH₂ at δ 3.5–4.0 ppm).

- ¹⁹F NMR : Detect fluorine environments (typically δ −110 to −120 ppm for pyridinyl-F).

- HPLC : Assess purity (>95%) using C18 columns and aqueous/organic mobile phases.

- Mass Spectrometry : Validate molecular weight (exact mass: 160.06 Da for free base; 196.52 Da for hydrochloride) .

How should discrepancies in reported solubility or melting points be addressed?

Q. Advanced

- Controlled Replication : Repeat experiments under standardized conditions (e.g., dry HCl gas for salt formation).

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine precise melting points, avoiding decomposition.

- Solubility Profiling : Test in buffered solutions (pH 1–12) and solvents (e.g., DMSO, ethanol) at 25°C and 37°C.

Discrepancies often arise from hygroscopicity or residual solvents; Karl Fischer titration can quantify water content .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent degradation .

How can structural ambiguities in the hydrochloride salt be resolved crystallographically?

Q. Advanced

- Crystal Growth : Use slow vapor diffusion (e.g., EtOH/water) to obtain single crystals.

- Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve data quality for light atoms.

- Refinement : SHELXL or Olex2 software refines hydrogen positions and Cl⁻ counterion placement. Validate with R-factor < 5% .

What role does this compound play in medicinal chemistry research?

Basic

It serves as a versatile intermediate for:

- Kinase Inhibitors : The fluoropyridine moiety enhances binding to ATP pockets.

- CNS-Targeting Agents : Methanamine facilitates blood-brain barrier penetration.

- Prodrugs : Hydrochloride salt improves aqueous solubility for in vivo studies .

How can researchers mitigate byproduct formation during scale-up synthesis?

Q. Advanced

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions.

- Design of Experiments (DoE) : Optimize parameters (stoichiometry, solvent ratio) via response surface methodology.

- Purification : Use preparative HPLC with trifluoroacetic acid (0.1%) in mobile phase to isolate the hydrochloride salt .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

- LC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring).

- Forced Degradation : Expose the compound to heat/light/humidity and profile degradation products (e.g., defluorination).

- Reference Standards : Synthesize potential impurities (e.g., des-fluoro analogs) for spiking studies .

How does fluorination impact the compound’s reactivity in cross-coupling reactions?

Q. Advanced

- Electronic Effects : The electron-withdrawing fluorine deactivates the pyridine ring, requiring Pd(0)/Xantphos catalysts for Suzuki-Miyaura couplings.

- Steric Considerations : Fluorine at the 5-position directs cross-coupling to the 2- or 4-positions.

- Side Reactions : Competing SNAr reactions can occur; use bulky ligands (e.g., t-BuXPhos) to suppress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.